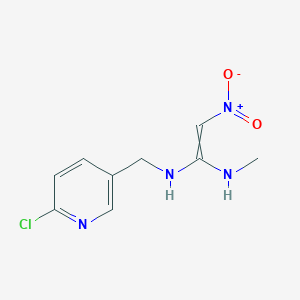![molecular formula C26H27N3O4 B2864164 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea CAS No. 1022326-43-7](/img/structure/B2864164.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Synthesis Analysis
Based on previous experience of the application of intramolecular α-amidoalkylation for the synthesis of isoquinoline compounds, this compound has been successfully obtained using triflic acid absorbed on silica, as a green catalyst, in an intramolecular α-amidoalkylation reaction .Molecular Structure Analysis
The replacement of the 1-(4-fluorophenyl)piperazine with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety significantly increased the affinity for the sigma-2 receptor (Ki = 2.5 and 0.43 nM) and the selectivity over the sigma-1 receptor subtype (179-fold and > 1000 fold, respectively) .Chemical Reactions Analysis
The compound was obtained from alcohol 4b (1.06 g, 5.2 mmol) and dihydroisoquinoline 2 (2 g, 10.4 mmol, method A) or 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (0.98 g, 5.2 mmol, method B) in o-xylene (30 ml) .Physical And Chemical Properties Analysis
Radioligand binding studies demonstrated that the compound had preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea belongs to a class of compounds with significant relevance in chemical synthesis and biological research. Research has shown that similar compounds, like methyl o-acylphenylacetates, can react with urea to yield 1-aryl-3-hydroxyisoquinolines, indicating potential applications in the synthesis of complex organic compounds (Nowicki & Fabrycy, 1976). Furthermore, the biological activity of some 1-aryl-3-hydroxyisoquinolines, particularly their effects on bacteria, has been a subject of study, suggesting potential antimicrobial applications.
Novel Compounds and Antiproliferative Screening
Novel compounds with structures similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea have been synthesized and evaluated for biological activities. For instance, urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative effects in vitro against various cancer cell lines, highlighting their potential in cancer research and drug development (Perković et al., 2016).
Isoquinoline and Quinazoline Derivatives as Receptor Antagonists
Isoquinoline and quinazoline urea derivatives, closely related to the compound , have been identified as antagonists for human adenosine A(3) receptors. This suggests potential applications in the development of drugs targeting these receptors, which are implicated in various physiological processes (van Muijlwijk-Koezen et al., 2000).
Applications in Drug Design and Pharmacology
Research has demonstrated that compounds similar to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea can be potent inhibitors of mutant and wild-type BRAF kinase, indicating their potential in the design of cancer therapeutics (Holladay et al., 2011). Furthermore, the synthesis of tetrahydroisoquinolines, which share structural similarities with the compound, has been explored for potential neuroleptic activity, expanding their relevance in neurological research and drug development (Ellefson et al., 1980).
Metabolic Pathways in Pharmacokinetics
Metabolism studies of compounds structurally akin to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea, such as HM-30181, have been conducted to understand their metabolic pathways in rats. Such studies are crucial in pharmacokinetics, aiding in the development of drugs with improved efficacy and safety profiles (Paek et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWXCKQTZUJCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)
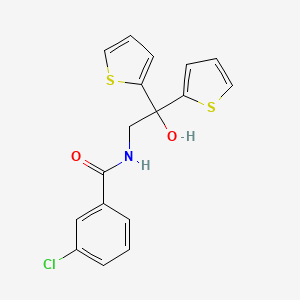
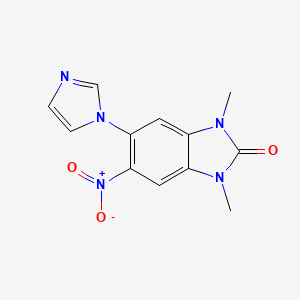
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)
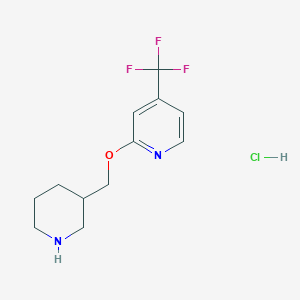
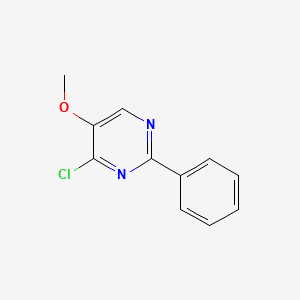
![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)
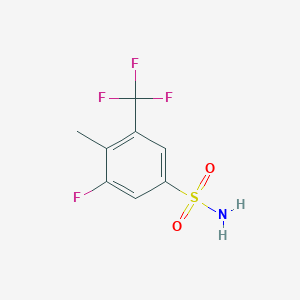
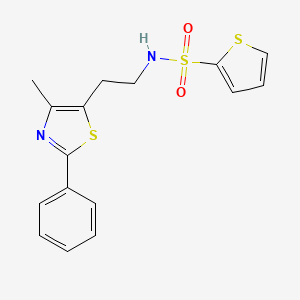
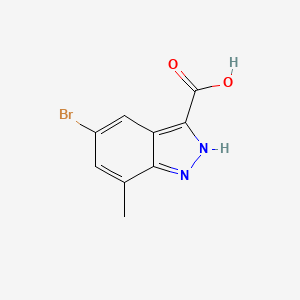
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)
![Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2864102.png)
